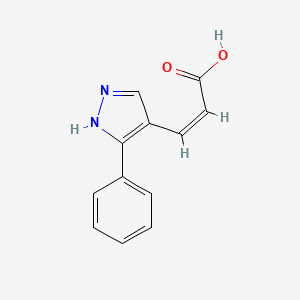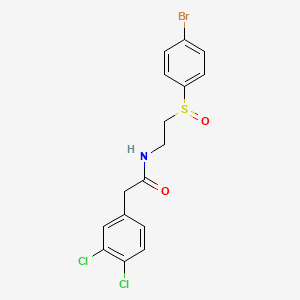
(2Z)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid
Overview
Description
(2Z)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid is a chemical compound that has been the subject of scientific research in recent years. This compound is known for its potential applications in the field of medicine, particularly in the treatment of various diseases. In
Scientific Research Applications
Heterocyclic Compound Synthesis
The chemical structure of (2Z)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid suggests its utility in the synthesis of heterocyclic compounds, a critical area in medicinal chemistry for the development of new therapeutic agents. Heterocyclic compounds, particularly those containing the pyrazole ring, are of interest due to their diverse biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties (Cetin, 2020). The reactivity of compounds like (2Z)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid can be leveraged to create novel heterocycles with potential for significant pharmacological applications.
Bioactive Compound Synthesis
The structural framework of (2Z)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid enables the synthesis of bioactive compounds. Such compounds have shown promise in various pharmacological studies, including the investigation into their roles as anticancer, antimicrobial, and anti-inflammatory agents. For instance, the synthesis and biological evaluation of cinnamic acid derivatives have demonstrated the potential of structurally related compounds in anticancer research (De, Baltas, & Bedos-Belval, 2011). This suggests that derivatives of (2Z)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid could also exhibit significant biological activities.
Antifungal and Antimicrobial Applications
Compounds structurally related to (2Z)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid have been explored for their antifungal and antimicrobial efficacy. Research into small molecules against Fusarium oxysporum, for example, highlights the ongoing need for novel compounds that can combat fungal pathogens affecting agriculture and human health (Kaddouri et al., 2022). The chemical versatility of (2Z)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid and its derivatives could provide valuable scaffolds for the development of new antifungal and antimicrobial agents.
properties
IUPAC Name |
(Z)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-11(16)7-6-10-8-13-14-12(10)9-4-2-1-3-5-9/h1-8H,(H,13,14)(H,15,16)/b7-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTWPCUMNLTCRW-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone](/img/structure/B3139203.png)

![ethyl 5-{2-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B3139211.png)
![1-(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)-1-pentanone](/img/structure/B3139225.png)

![N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}cyclopropanecarboxamide](/img/structure/B3139241.png)
![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-4-fluorobenzenecarboxamide](/img/structure/B3139249.png)
![ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate](/img/structure/B3139269.png)

![(4-fluorophenyl){3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B3139293.png)
![5-{[4-(Tert-butyl)benzyl]sulfinyl}-4-methyl-1,2,3-thiadiazole](/img/structure/B3139302.png)

![4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B3139315.png)
![ethyl 1-(5-{[(3-fluoroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3139318.png)